molecular formula C22H13Cl2FN2O2 B2761833 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327196-78-0

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2761833
CAS No.: 1327196-78-0
M. Wt: 427.26
InChI Key: RCSCKZSWTSKCKI-QYQHSDTDSA-N
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Description

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative featuring a 2H-chromene backbone substituted with a (2-chloro-4-fluorophenyl)imino group at position 2 and a 4-chlorophenylcarboxamide moiety at position 2. Its synthesis likely follows pathways analogous to those described for related chromene derivatives, such as coupling reactions involving diazonium salts or cyclization of cyanoacetamide intermediates .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN2O2/c23-14-5-8-16(9-6-14)26-21(28)17-11-13-3-1-2-4-20(13)29-22(17)27-19-10-7-15(25)12-18(19)24/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSCKZSWTSKCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)F)Cl)O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene family, characterized by its unique structural features that include an imine and carboxamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The molecular formula for this compound is C20H15Cl2FN2OC_{20}H_{15}Cl_2FN_2O with a molecular weight of approximately 427.26 g/mol. The structure can be summarized as follows:

ComponentDescription
Chromene CoreFused benzopyran structure
SubstituentsChlorine and fluorine atoms on phenyl rings
Functional GroupsImino and carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. Research indicates that it may inhibit key enzymes responsible for cell proliferation, leading to effects such as:

  • Cell Cycle Arrest : By interfering with the normal cell cycle, the compound can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of halogen substituents may enhance its ability to modulate inflammatory pathways.

Biological Activity Predictions

Computational methods, including structure-activity relationship (SAR) modeling, have been employed to predict the biological activities of this compound. For instance, predictive models like PASS (Prediction of Activity Spectra for Substances) suggest potential therapeutic applications based on structural characteristics.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is essential. The following table outlines structural features and known activities of related compounds:

Compound NameStructural FeaturesBiological Activity
ChromoneFused benzopyranAnticancer, anti-inflammatory
FlavonoidsPolyphenolic structureAntioxidant, anti-cancer
BenzothiazoleHeterocyclic structureAntimicrobial, anticancer

This comparison highlights the unique halogenation pattern of This compound , which may enhance its bioactivity compared to other compounds.

Case Studies

Research studies have demonstrated the biological effects of similar chromene derivatives. For example:

  • Anticancer Activity : A study involving chromene derivatives showed significant inhibition of cancer cell lines through apoptosis induction mechanisms.
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of flavonoid-like structures, suggesting that similar mechanisms might be applicable to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromene Carboxamides

The compound’s structural analogs differ primarily in substituent positions on the aryl rings and the nature of the carboxamide group. Key examples include:

(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • Substituents: 4-Fluorophenylimino group at position 2. Acetylated carboxamide (N-acetyl) at position 3.
  • Key Differences :
    • Lack of chlorine substituents on the aryl rings compared to the target compound.
    • Acetyl group instead of 4-chlorophenyl in the carboxamide moiety.
  • Physicochemical Data :
    • Molecular formula: C₁₈H₁₂FN₃O₂.
    • Infrared (IR) peaks: C≡N (2214 cm⁻¹), C=O (1664 cm⁻¹) .
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
  • Substituents: 5-Chloro-2-fluorophenylimino group at position 2. 4-Chlorophenylcarboxamide at position 3.
  • Key Differences: Positional isomerism: The chloro and fluoro groups on the phenylimino ring are at positions 5 and 2, respectively, versus 2 and 4 in the target compound.
  • Physicochemical Data :
    • Molecular formula: C₂₂H₁₂Cl₂F N₃O.
    • Structural similarity suggests comparable IR and NMR profiles to the target compound .
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide
  • Substituents :
    • Tetrahydrochromene backbone with 2-chlorobenzylidene and 2-chlorophenyl groups.
    • Benzamide moiety at position 2.
  • Key Differences: Saturated chromene ring (tetrahydro) versus the unsaturated 2H-chromene in the target compound. Additional cyano group at position 3.
  • Synthesis : Prepared via benzoylation of a tetrahydrochromene precursor .

Physicochemical and Spectral Comparisons

Property Target Compound (2Z)-N-Acetyl-2-[(4-FP)imino]-2H-chromene-3-carboxamide (2Z)-2-[(5-Cl-2-FP)imino]-N-(4-ClP)-2H-chromene-3-carboxamide
Molecular Formula C₂₂H₁₂Cl₂F N₃O C₁₈H₁₂FN₃O₂ C₂₂H₁₂Cl₂F N₃O
Key IR Peaks C≡N (~2210 cm⁻¹), C=O (~1660 cm⁻¹) C≡N (2214 cm⁻¹), C=O (1664 cm⁻¹) Similar to target compound
¹H-NMR Features Aromatic protons (δ 7.0–8.0 ppm) δ 7.00–7.92 (ArH), 10.10–11.95 (NH) Expected aromatic and NH resonances
Substituent Effects Electron-withdrawing Cl/F groups enhance polarity Acetyl group increases lipophilicity Isomeric Cl/F positions alter electronic distribution

Q & A

Q. What are the primary synthesis routes for this compound, and what key reaction conditions must be optimized?

The compound is synthesized via multi-step organic reactions, typically involving condensation between 4-chlorobenzaldehyde derivatives and halogenated phenyl amines. Key steps include imine formation and cyclization to construct the chromene core. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., acetic acid for imine stabilization) are critical for achieving yields >70%. Thin-layer chromatography (TLC) or HPLC is used to monitor intermediates .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular identity and purity. Single-crystal X-ray diffraction (SXRD) with SHELXL software resolves stereochemistry, particularly the (2Z) configuration of the imine group. ORTEP-3 and WinGX are used for crystallographic visualization .

Q. What functional groups are pivotal for the compound’s bioactivity?

The chlorophenyl and fluorophenyl substituents enhance lipophilicity and target binding, while the amide group facilitates hydrogen bonding with biological targets like enzymes. These groups are linked to anti-inflammatory and anticancer activities in vitro .

Q. How is reaction progress monitored during synthesis?

TLC with silica gel plates (ethyl acetate/hexane eluent) tracks intermediates. HPLC with UV detection (λ = 254 nm) quantifies purity post-synthesis. For crystallinity assessment, powder XRD is utilized .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in synthetic pathways?

The 2-chloro-4-fluorophenyl group induces steric hindrance, slowing imine formation but increasing thermodynamic stability. Electron-withdrawing substituents (e.g., -Cl, -F) enhance electrophilicity at the chromene carbonyl, favoring nucleophilic attacks in downstream functionalization. Computational DFT studies validate these electronic effects .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., anticancer activity ranging from 5–50 µM) may arise from assay conditions (e.g., cell line variability). Standardized protocols (e.g., MTT assays with controls for cytotoxicity) and comparative studies against structural analogs (e.g., methoxy or trifluoromethyl derivatives) are recommended .

Q. How is the compound’s mechanism of action elucidated using computational tools?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR kinases. Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites. These methods align with crystallographic data to validate binding modes .

Q. What challenges arise in resolving the compound’s stereochemistry, and how are they mitigated?

The imine group’s (Z)-configuration is prone to tautomerization, complicating NMR analysis. High-resolution SXRD with SHELX refines the structure, while NOESY NMR detects spatial proximity of protons to confirm geometry. Anhydrous synthesis conditions minimize hydrolytic degradation .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

The compound degrades in aqueous media at pH >8 due to amide hydrolysis. Stability is enhanced in DMSO stock solutions (stored at -20°C) and PBS buffers (pH 7.4). LC-MS monitors degradation products during long-term bioassays .

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